molecular formula C4H13BO2Si B1354137 ((Trimethylsilyl)methyl)boronic acid CAS No. 74213-41-5

((Trimethylsilyl)methyl)boronic acid

Cat. No. B1354137
CAS RN: 74213-41-5
M. Wt: 132.04 g/mol
InChI Key: KYWLLEMZUONDCC-UHFFFAOYSA-N
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Description

((Trimethylsilyl)methyl)boronic acid is a boronic acid derivative . It has a molecular formula of C4H13BO2Si, an average mass of 132.041 Da, and a monoisotopic mass of 132.077789 Da .


Synthesis Analysis

The synthesis of boronic acids, including ((Trimethylsilyl)methyl)boronic acid, can be performed under mild conditions in the presence of methylboronic acid . The reaction provides high yields and eliminates cumbersome and problematic purification steps due to the high volatility of methylboronic acid and its diol esters .


Molecular Structure Analysis

The molecular structure of ((Trimethylsilyl)methyl)boronic acid consists of a boronic acid group attached to a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .


Chemical Reactions Analysis

The trimethylsilyl group in ((Trimethylsilyl)methyl)boronic acid is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .


Physical And Chemical Properties Analysis

((Trimethylsilyl)methyl)boronic acid has a density of 0.9±0.1 g/cm3, a boiling point of 190.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 69.1±27.9 °C .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Addition to Boranes : (Trimethylsilyl)methyl boronic acid derivatives are used in the addition of trimethylsilyl compounds to boranes. This results in the formation of tricoordinated borane derivatives, highlighting the reactivity of (trimethylsilyl)methyl boronic acid with electrophiles (Nöth & Weber, 1985).
  • Interconversion of Boronic Acid Protecting Groups : It plays a role in the interconversion of protected boronic acids via intermediate organotrifluoroborates, demonstrating its utility in the modification of boronic acid compounds (Churches, Hooper, & Hutton, 2015).
  • Mass Spectrometry Studies : The mass spectra of bis-trimethylsilyl derivatives of simple boronic acids have been analyzed, showing rearrangement ions involving the loss of MeBO, which is crucial for understanding the behavior of these compounds under mass spectrometric conditions (Vandenheuvel, Smith, & Firestone, 1977).

Material Science and Polymer Chemistry

  • Synthesis of Fluorescent Polymers : Trimethylsilyl-substituted polystyrene has been used to create fluorescent triarylborane polymers. These materials exhibit unique photophysical properties and have potential applications in sensing and environmental stability (Parab, Venkatasubbaiah, & Jäkle, 2006).
  • Lewis Acid Polymers : Well-defined polymeric Lewis acids have been developed using trimethylsilylated polymers. These include the borylation of silylated polymers to create novel boron-containing polymeric Lewis acids with tailored reactivity and stability (Qin, Cheng, Sundararaman, & Jäkle, 2002).

Biomedical Applications

  • **Boronic Acid Polymersin Medicine**: Boronic acid-containing polymers, derived from compounds like (Trimethylsilyl)methyl boronic acid, have shown significant potential in biomedical applications. They have been used in the treatment of various diseases including HIV, obesity, diabetes, and cancer. The unique reactivity and solubility of boronic acid polymers make them valuable in biomedical fields (Cambre & Sumerlin, 2011).

Sensing and Detection

  • Chemical Sensing : Boronic acid compounds, including (Trimethylsilyl)methyl boronic acid derivatives, are increasingly used in sensing applications. Their interaction with diols and strong Lewis bases like fluoride or cyanide ions makes them useful in various detection and sensing technologies. These applications range from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).
  • Fluorescent Chemosensors : Boronic acids interact with certain biological substances to form compounds that can be used in fluorescent sensors. This property has been exploited for detecting carbohydrates, bioactive substances, and various ions, showcasing the utility of (Trimethylsilyl)methyl boronic acid derivatives in the development of new fluorescent probes (Huang et al., 2012).

Safety And Hazards

((Trimethylsilyl)methyl)boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .

Future Directions

Boronic acids, including ((Trimethylsilyl)methyl)boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

properties

IUPAC Name

trimethylsilylmethylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWLLEMZUONDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463621
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Trimethylsilyl)methyl)boronic acid

CAS RN

74213-41-5
Record name ((Trimethylsilyl)methyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
EJ Corey, A Guzman-Perez… - Journal of the American …, 1997 - ACS Publications
In this paper, we describe a novel catalytic enantioselective synthetic route to the bicyclic tetraene ester 3, a key intermediate for the synthesis of the naturally occurring adenosine …
Number of citations: 75 pubs.acs.org
OF Jeker - 2013 - research-collection.ethz.ch
The indoxamycins represent a novel class of polypropionates that were isolated from saline cultures of marine-derived actinomycetes (Scheme I). The tricyclic structure common to …
Number of citations: 0 www.research-collection.ethz.ch

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